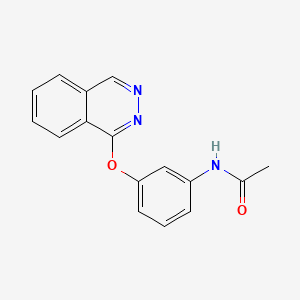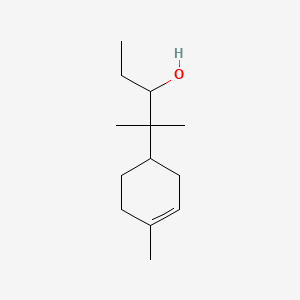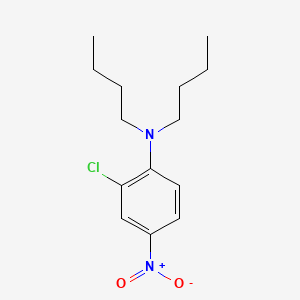
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine monoacetate is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their versatile chemical properties. This particular compound is characterized by its long alkyl chain, which imparts unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine monoacetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Alkylation: The imidazole ring is then alkylated with a long-chain alkyl halide, such as pentadecyl bromide, under basic conditions to introduce the pentadecyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the monoacetate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Imidazole oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole compounds.
Aplicaciones Científicas De Investigación
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine monoacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine monoacetate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The long alkyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole, 2-heptadecyl-4,5-dihydro-: Similar in structure but with a heptadecyl group instead of a pentadecyl group.
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Contains a phenylmethyl group instead of a long alkyl chain.
Uniqueness
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine monoacetate is unique due to its specific combination of a long alkyl chain and an imidazole ring, which imparts distinct physical and chemical properties
Propiedades
Número CAS |
85068-44-6 |
|---|---|
Fórmula molecular |
C20H41N3.C2H4O2 C22H45N3O2 |
Peso molecular |
383.6 g/mol |
Nombre IUPAC |
acetic acid;2-(2-pentadecyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C20H41N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-22-17-19-23(20)18-16-21;1-2(3)4/h2-19,21H2,1H3;1H3,(H,3,4) |
Clave InChI |
BLXSBNRRGWUUEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=NCCN1CCN.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


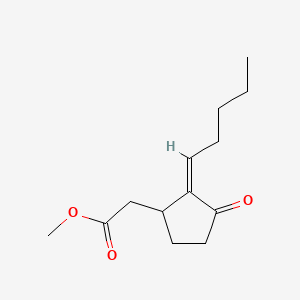
![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)
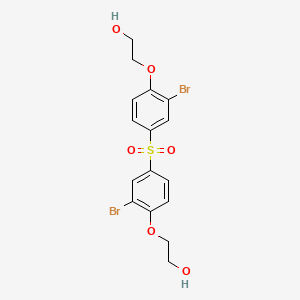





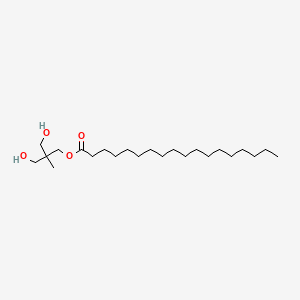
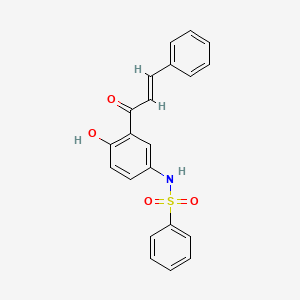
![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)
